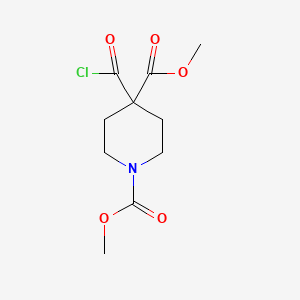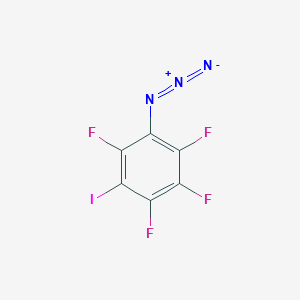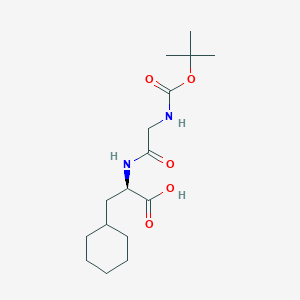
N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a glycine residue, which is further linked to a 3-cyclohexyl-D-alanine moiety. This compound is often used in peptide synthesis and organic chemistry due to its stability and ease of deprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine typically involves the protection of the amino group of glycine with a Boc group. This is achieved by reacting glycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected glycine is then coupled with 3-cyclohexyl-D-alanine using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . These systems offer better control over reaction conditions and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or EDC.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Major Products Formed
Deprotection: Glycyl-3-cyclohexyl-D-alanine.
Coupling: Peptides containing the glycyl-3-cyclohexyl-D-alanine residue.
Applications De Recherche Scientifique
N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a protected amino acid in organic synthesis.
Biology: In the study of peptide-based drugs and protein interactions.
Medicine: As a precursor in the synthesis of peptide-based therapeutics.
Industry: In the production of peptides and peptide-based materials for various applications.
Mécanisme D'action
The mechanism of action of N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-butoxycarbonyl)-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-butoxycarbonyl)-glycine: A simpler Boc-protected amino acid used as a building block in organic synthesis.
Uniqueness
N-(tert-butoxycarbonyl)glycyl-3-cyclohexyl-D-alanine is unique due to the presence of both a Boc-protected glycine and a 3-cyclohexyl-D-alanine residue. This combination allows for the synthesis of peptides with specific structural and functional properties, making it valuable in the development of peptide-based drugs and materials .
Propriétés
Numéro CAS |
917577-73-2 |
|---|---|
Formule moléculaire |
C16H28N2O5 |
Poids moléculaire |
328.40 g/mol |
Nom IUPAC |
(2R)-3-cyclohexyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N2O5/c1-16(2,3)23-15(22)17-10-13(19)18-12(14(20)21)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)/t12-/m1/s1 |
Clé InChI |
VKFCRMKFRXPJAV-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC(=O)N[C@H](CC1CCCCC1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)NC(CC1CCCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)
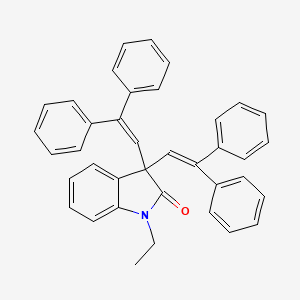
![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
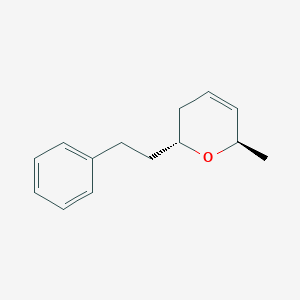
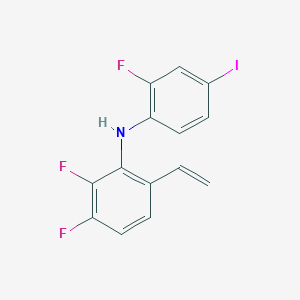
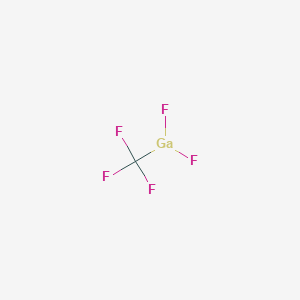
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
